molecular formula C2F7NS B14327483 Difluoro[(pentafluoroethyl)sulfanyl]amine CAS No. 111615-97-5

Difluoro[(pentafluoroethyl)sulfanyl]amine

Cat. No.: B14327483
CAS No.: 111615-97-5
M. Wt: 203.08 g/mol
InChI Key: WKDSWZRXTDCGNZ-UHFFFAOYSA-N
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Description

Difluoro[(pentafluoroethyl)sulfanyl]amine is a fluorinated organic compound characterized by the presence of both difluoro and pentafluoroethyl groups attached to a sulfanyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of pentafluoroethyl copper (CuC2F5), which can be synthesized from a cuprate reagent and ethyl pentafluoropropionate . This reagent is then used in reactions with appropriate amine precursors to form the desired compound.

Industrial Production Methods

Industrial production of difluoro[(pentafluoroethyl)sulfanyl]amine may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and potentially hazardous fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures the efficient and safe production of this compound.

Chemical Reactions Analysis

Types of Reactions

Difluoro[(pentafluoroethyl)sulfanyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonyl fluorides, amine derivatives, and various substituted fluorinated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Difluoro[(pentafluoroethyl)sulfanyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism by which difluoro[(pentafluoroethyl)sulfanyl]amine exerts its effects involves the interaction of its fluorinated groups with molecular targets. The strong electronegativity of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in medicinal chemistry or surface modification in materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoro[(pentafluoroethyl)sulfanyl]amine is unique due to the combination of difluoro and pentafluoroethyl groups, which impart distinct chemical properties. This uniqueness makes it valuable in applications requiring high chemical stability, resistance to metabolic degradation, and specific reactivity patterns.

Properties

CAS No.

111615-97-5

Molecular Formula

C2F7NS

Molecular Weight

203.08 g/mol

IUPAC Name

1-(difluoroamino)sulfanyl-1,1,2,2,2-pentafluoroethane

InChI

InChI=1S/C2F7NS/c3-1(4,5)2(6,7)11-10(8)9

InChI Key

WKDSWZRXTDCGNZ-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)SN(F)F)(F)(F)F

Origin of Product

United States

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